Histamine

Overview

Description

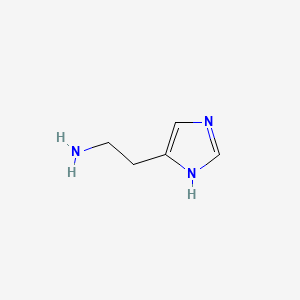

Histamine (2-(1H-imidazol-4-yl)ethanamine) is a biogenic amine synthesized from L-histidine via histidine decarboxylase (HDC) . It is produced in mast cells, basophils, gastric enterochromaffin-like cells, and neurons in the central nervous system (CNS) . This compound exerts its effects through four G protein-coupled receptors: H1–H4. These receptors mediate diverse physiological and pathological processes, including allergic responses (H1), gastric acid secretion (H2), neurotransmitter regulation (H3), and immune modulation (H4) . This compound’s role in energy homeostasis is exemplified by H3 receptor knockout mice, which develop obesity due to disrupted hypothalamic this compound signaling .

Preparation Methods

Chemical Synthesis Methods

Decarboxylation of L-Histidine

The decarboxylation of L-histidine remains the cornerstone of histamine synthesis. In this reaction, the carboxyl group (-COOH) of L-histidine is removed under controlled conditions to yield this compound. Early methods utilized acidic or basic environments, but modern approaches employ catalytic systems to enhance efficiency. For instance, the use of electron-enriched ketones, such as p-methylacetophenone, has been shown to reduce impurity formation while accelerating reaction kinetics .

A pivotal study demonstrated that heating L-histidine in cyclohexanol with p-methylacetophenone at 160°C for 16 hours achieved a decarboxylation efficiency of 98.5%, with this compound free base isolated in 52.9–55.0% crude yield (Table 5) . The reaction mechanism involves radical initiation, where the catalyst abstracts a hydrogen atom from the α-carbon of histidine, facilitating CO₂ elimination.

Catalysts and Reaction Conditions

Catalyst selection critically influences reaction purity and duration. Comparative studies of ketone-based catalysts revealed that p-methylacetophenone outperformed alternatives like benzophenone or 4′-bromoacetophenone, achieving a this compound purity of 99.3% with only 0.71% impurity #2 (Table 1) . The optimal reaction temperature ranged between 160–180°C, with prolonged heating (>20 hours) leading to decomposition byproducts.

Solvent systems also play a role in minimizing side reactions. A methylene chloride/cyclohexanol mixture reduced residual L-histidine contamination to <0.05% w/w, whereas toluene or tert-butyl methyl ether (TBME) increased impurity levels (Table 4) . Nitrogen purging was essential to prevent oxidation, particularly during filtration and drying steps.

Purification Techniques

Post-synthesis purification is crucial for pharmaceutical-grade this compound. The crude this compound free base is typically converted to its monohydrochloride salt by treatment with 0.85 equivalents of HCl in isopropanol, yielding a purity of 92–94% . Subsequent recrystallization from a hydrochloric acid/isopropanol solution produced this compound dihydrochloride with >99.5% purity, as validated by HPLC (Table 9) . Key steps included:

-

Trituration with methylene chloride to remove cyclohexanol residues.

-

Vacuum drying at 55–60°C for 16 hours to eliminate solvent traces.

-

Decolorization with activated charcoal to absorb chromatographic impurities.

Enzymatic and Microbial Production

Enzymatic decarboxylation via histidine decarboxylase (HDC) offers an eco-friendly alternative to chemical synthesis. HDC, a pyridoxal 5′-phosphate-dependent enzyme, converts L-histidine to this compound in a single step with high specificity. However, industrial adoption remains limited due to enzyme instability and costly purification . Recent advances in immobilized enzyme reactors have improved throughput, with reported yields of 85–90% under optimized pH (6.5–7.0) and temperature (37°C) conditions .

Microbial fermentation using Lactobacillus spp. or Staphylococcus capitis strains has also been explored. These organisms naturally produce this compound during carbohydrate metabolism, but scaling requires stringent control of fermentation parameters to prevent overproduction of biogenic amines like tyramine or cadaverine .

Analytical Methods for Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for assessing this compound purity. The method outlined in Table 7 employs a C-18 column with a gradient elution of acetonitrile/methanol (20:15 v/v) and buffer, achieving baseline separation of this compound from impurities like L-histidine (retention time: 3 minutes) and this compound derivatives (retention time: 12 minutes) . Acceptance criteria for pharmaceutical-grade this compound dihydrochloride include:

-

L-Histidine contamination : <0.8% w/w (undetected in optimized protocols).

-

Individual impurities : <0.1% w/w.

-

Total impurities : <2.0% w/w (achieved 0.1–0.2% in recent studies) .

Applications and Derivatives of Synthetic this compound

Synthetic this compound serves as a precursor for numerous derivatives, including Schiff bases with antimicrobial and anticancer properties. For example, reacting this compound dihydrochloride with aldehydes like benzaldehyde or cinnamaldehyde yielded 20 novel Schiff bases (H1–H20), characterized by FT-IR and NMR spectroscopy . These compounds exhibited inhibitory activity against carbonic anhydrase isoforms, highlighting their potential in drug development .

Chemical Reactions Analysis

Degradation of Histamine

This compound is primarily metabolized through two main pathways involving the enzymes diamine oxidase (DAO) and this compound-N-methyltransferase (HNMT) :

-

Diamine Oxidase (DAO): DAO catalyzes the oxidative deamination of this compound . DAO, also called histaminase, is a copper-dependent amino oxidase . It degrades extracellular this compound . DAO metabolizes other biogenic amines but prefers this compound .

-

This compound-N-Methyltransferase (HNMT): HNMT catalyzes the N-methylation of this compound . HNMT is a cytosolic protein responsible for the inactivation of intracellular this compound . It is highly selective for this compound .

This compound Receptors and Binding

This compound exerts its effects by binding to this compound receptors (H1R, H2R, H3R, and H4R), which are G protein-coupled receptors :

-

The binding of this compound to its receptors can induce various responses, including vasodilation, bronchoconstriction, and immunomodulation .

-

This compound binding to H1R induces vasodilatation, bronchoconstriction, platelet aggregation, and mucus hyper-secretion .

-

Stimulation of H2R by this compound causes gastric acid secretion and increases heart rate and cardiac output .

-

H4R activation leads to calcium release, degranulation, chemotaxis, and immunomodulation .

This compound Receptor Interactions

This compound in Foods

This compound is found in various foods and is mainly formed by the decarboxylation of histidine through the action of bacterial L-histidine decarboxylase .

Scientific Research Applications

Clinical Applications

Histamine's clinical significance primarily revolves around its role in allergic reactions and gastrointestinal disorders. The following sections outline its therapeutic uses:

Antihistamines

Antihistamines are drugs that block the effects of this compound at its receptors, primarily used to treat allergic conditions. There are four main types of this compound receptors (H1, H2, H3, H4), each with distinct functions:

- H1 Receptor Antagonists : These are commonly used for allergic rhinitis, urticaria, and other allergic conditions. First-generation antihistamines (e.g., diphenhydramine) often cause sedation, while second-generation antihistamines (e.g., loratadine) have fewer sedative effects .

- H2 Receptor Antagonists : These drugs (e.g., ranitidine) are effective in reducing gastric acid secretion and are used to treat peptic ulcers and gastroesophageal reflux disease .

- H3 Receptor Antagonists : Currently under investigation for neurodegenerative diseases, these antagonists may enhance neurotransmitter release .

- H4 Receptor Antagonists : Emerging research suggests potential applications in treating inflammatory conditions and allergies .

This compound Intolerance

This compound intolerance occurs when there is an imbalance between this compound intake and degradation. It can lead to various symptoms such as headaches, digestive issues, and skin reactions. Recent studies emphasize dietary management and the use of diamine oxidase supplements to help mitigate symptoms .

Psychiatric Applications

Recent research has highlighted the role of this compound in mood regulation and psychiatric disorders:

- A study found that inflammation can reduce levels of serotonin—a key neurotransmitter associated with mood—by increasing this compound levels in the brain. This suggests that targeting this compound may offer new treatment avenues for depression .

Nutritional Applications

This compound is also significant in nutrition, particularly concerning food intolerances:

- Certain foods can trigger this compound release or contain high levels of this compound themselves (e.g., aged cheeses, fermented foods). Managing dietary intake is crucial for individuals with this compound intolerance .

Case Study: this compound Intolerance Management

A recent case study involved a patient named Sarah who experienced rosacea and digestive issues attributed to high this compound levels. By identifying food intolerances and implementing dietary changes alongside supplementation to enhance methylation pathways (which detoxify this compound), her symptoms improved significantly over time .

Case Study: Allergic Reactions

In a study examining pollen-food allergy syndrome, researchers noted that individuals with this condition exhibited heightened sensitivity due to exaggerated this compound release from mast cells upon exposure to specific allergens. This underscores the importance of understanding this compound's role in allergic responses for effective management strategies .

Research Insights

Ongoing research continues to uncover novel roles for this compound beyond traditional applications:

- This compound's involvement in autoimmune responses is being explored, with implications for developing targeted therapies for conditions like asthma and chronic pruritus .

- Investigations into the H4 receptor as a therapeutic target indicate potential for treating various inflammatory diseases .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Clinical | Antihistamines for allergies | H1 antagonists reduce allergic symptoms |

| H2 antagonists for gastric issues | Effective in peptic ulcer treatment | |

| Psychiatric | Role in mood regulation | Potential link to depression treatment |

| Nutritional | Management of food intolerances | Dietary changes can alleviate symptoms |

| Research | Autoimmunity and inflammation | H4 receptor as a novel therapeutic target |

Mechanism of Action

Histamine exerts its effects by binding to this compound receptors (H1, H2, H3, and H4), which are G-protein-coupled receptors . The binding of this compound to these receptors triggers various intracellular signaling pathways:

H1 receptors: Involved in allergic responses, causing vasodilation, increased vascular permeability, and bronchoconstriction.

H2 receptors: Stimulate gastric acid secretion and regulate heart rate.

H3 receptors: Modulate neurotransmitter release in the central nervous system.

H4 receptors: Play a role in immune cell chemotaxis and cytokine production.

Comparison with Similar Compounds

H1 Receptor Antagonists

H1 antagonists are critical in treating allergic conditions by blocking histamine-induced bronchoconstriction, vasodilation, and pruritus. Key compounds are compared below:

Key Findings :

- The NBI series (NBI-1 to NBI-4) demonstrates superior H1 affinity (Ki = 1–4 nM) and selectivity over diphenhydramine (Ki = 14 nM) .

- Levocetirizine’s high pA2 (8.2) and selectivity make it effective for chronic urticaria and allergic rhinitis .

H3 Receptor Ligands

H3 receptors act as presynaptic autoreceptors, modulating this compound and neurotransmitter release.

Key Findings :

- ADS-003 shows species-dependent affinity: pKi = 7.9 (rat) vs. 6.6 (human), highlighting challenges in translational research .

- Thioperamide’s high H3 affinity (pKi = 7.9) makes it a reference antagonist for studying energy homeostasis and cognitive function .

This compound Analogues and Derivatives

Structural analogs of this compound exhibit varied receptor activation and metabolic properties.

Key Findings :

- Na-methylthis compound acts as a superagonist at H3 receptors, with 110% efficacy compared to this compound .

- Benzoyl-arginine-amide inhibits this compound-induced ileum contractions, supporting Ackermann’s competition hypothesis for imine group-containing antagonists .

Metabolic and Clinical Considerations

- This compound Intolerance : Reduced diamine oxidase (DAO) activity leads to systemic this compound accumulation, causing pseudoallergic symptoms. DAO assays using putrescine (vs. This compound) may underestimate enzymatic activity .

- Drug Interactions : H2 antagonists (e.g., famotidine) reduce gastric acid but lack CNS effects, unlike H3 antagonists .

Biological Activity

Histamine is a biogenic amine that plays a crucial role in various physiological processes, including immune responses, gastric acid secretion, and neurotransmission. Its biological activity is mediated primarily through four types of receptors: H1, H2, H3, and H4. Each receptor subtype is associated with different physiological effects and pathological conditions. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and relevant research findings.

This compound Receptors and Their Functions

This compound exerts its effects through four main receptors:

- H1 Receptors : Involved in allergic reactions, inflammation, and regulation of sleep-wake cycles. Activation leads to vasodilation and increased vascular permeability.

- H2 Receptors : Primarily located in the stomach lining, they stimulate gastric acid secretion. They also play roles in cardiac function and immune response modulation.

- H3 Receptors : Function mainly as autoreceptors in the central nervous system, inhibiting further this compound release and modulating neurotransmitter release.

- H4 Receptors : Recently discovered, these receptors are primarily involved in immune system regulation, particularly in chemotaxis of mast cells and eosinophils.

Biological Activities of this compound

This compound's biological activities can be categorized into several key areas:

- Immune Response Modulation :

- Gastrointestinal Function :

- Neurotransmission :

- Cardiovascular Effects :

Case Studies

Several studies highlight the diverse roles of this compound:

-

Case Study 1: Allergic Responses :

A study demonstrated that this compound levels are significantly elevated in individuals with allergic rhinitis. The application of H1 antagonists reduced symptoms effectively, showcasing this compound's role in allergy pathology . -

Case Study 2: Gastric Secretion :

Research on patients with peptic ulcers indicated that H2 receptor antagonists like ranitidine significantly decrease gastric acid secretion and promote healing . -

Case Study 3: Neurological Effects :

Investigations into the effects of this compound on cognitive functions revealed that modulation of H3 receptors can enhance memory performance in animal models .

Table 1: Overview of this compound Receptor Functions

| Receptor Type | Primary Location | Main Functions | Associated Conditions |

|---|---|---|---|

| H1 | Smooth muscle, endothelium | Allergic responses, vasodilation | Allergies, asthma |

| H2 | Gastric mucosa | Gastric acid secretion | Peptic ulcers |

| H3 | CNS | Neurotransmitter release inhibition | Sleep disorders |

| H4 | Immune cells | Chemotaxis of immune cells | Allergic diseases |

Table 2: Effects of this compound Antagonists

| Antagonist | Target Receptor | Clinical Use | Efficacy |

|---|---|---|---|

| Diphenhydramine | H1 | Allergies | High |

| Ranitidine | H2 | Gastric ulcers | Moderate |

| Pitolisant | H3 | Narcolepsy | High |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating histamine receptor ligand selectivity in drug discovery?

- Methodological Answer: Use competitive radioligand binding assays to measure Ki values for target receptors (e.g., H1) and off-target receptors (e.g., M2, hERG). For selectivity, calculate ratios (e.g., H1 Ki/M2 Ki) and validate with dose-response curves. Include scaffold-split datasets to avoid structural bias in model training .

Q. How can single-concentration binding data enhance predictive models for this compound receptor affinity?

- Methodological Answer: Integrate single-concentration bound fraction measurements (e.g., from radioligand assays) with pKi data using hybrid neural networks. This approach improves model generalizability by leveraging diverse chemical families underrepresented in traditional pKi datasets .

Q. What are best practices for training predictive models using mixed binding and functional assay data?

- Methodological Answer: Use hybrid training pipelines that combine IC50 (binding) and functional inhibition data (e.g., electrophysiology for hERG). Address dataset imbalances by weighting functional data or applying domain adaptation techniques to reduce bias .

Advanced Research Questions

Q. What computational strategies optimize this compound H1 ligands for selectivity over muscarinic M2 receptors?

- Methodological Answer: Employ generative molecular design (GMD) platforms like ATOM-GMD, which use genetic algorithms to evolve latent vector populations. Optimize cost functions to penalize M2 binding (pK < 6) while rewarding H1 affinity (pK > 9). Validate with Tanimoto similarity metrics to ensure structural diversity .

Q. How can discrepancies in hERG binding predictions be mitigated during lead optimization?

- Methodological Answer: Improve hERG model reliability by expanding training data to include structurally diverse compounds. Use applicability domain indices to flag predictions outside the model’s scope. Experimentally validate high-risk candidates early using patch-clamp electrophysiology .

Q. What methods maintain structural diversity in generative molecular design for this compound targets?

- Methodological Answer: Implement diversity-preserving mutations (e.g., fixed-step perturbations in latent vectors) and limit SMILES redundancy (<3 duplicates per generation). Monitor chemical space coverage using t-SNE projections of molecular fingerprints .

Q. How should researchers validate generative model proposals for this compound receptor antagonists?

- Methodological Answer: Prioritize synthesis based on Pareto optimization of predicted properties (e.g., H1 affinity, solubility). Use parallelized workflows to test 100+ candidates experimentally. Confirm selectivity via multi-receptor binding panels and functional assays .

Q. Data Integration and Model Validation

Q. What are key considerations when integrating public and proprietary datasets for this compound receptor modeling?

- Methodological Answer: Standardize data using tools like MolVS for structure validation. Combine datasets from ChEMBL, ExCAPE-DB, and proprietary sources, and apply scaffold splitting to prevent overfitting. Use consensus metrics (e.g., RMSE, ROC-AUC) for cross-dataset validation .

Q. How can active learning improve predictive models for this compound ligand discovery?

- Methodological Answer: Iteratively select compounds for testing based on model uncertainty and chemical novelty. Update models with new data to refine predictions, focusing on regions of chemical space with high potential for H1/M2 selectivity .

Q. Experimental Challenges

Q. Why do some H1-binding compounds exhibit unexpected hERG activity despite favorable predictions?

- Methodological Answer: hERG models trained on mixed binding/functional data may misestimate inhibition. Validate predictions using orthogonal assays (e.g., fluorescence-based thallium flux) and refine models with domain-specific training subsets .

Q. How to address batch effects in high-throughput this compound receptor screening?

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.